Regioisomeric Differentiation: 2-Phenoxy vs. 4-Phenoxy Benzamide Substitution Pattern in the CTPS1 Inhibitor Pharmacophore
The target compound (CAS 922827-75-6) bears the phenoxy substituent at the ortho (2-) position of the central benzamide ring, distinguishing it from its closest catalogued regioisomer, CAS 922627-60-9, which carries the phenoxy group at the para (4-) position . In the CTPS1 inhibitor patent series from Step Pharma (US20230183229A1), the benzamide ring substitution pattern is explicitly identified as a critical determinant of CTPS1 inhibitory potency, with ortho-substituted variants and para-substituted variants producing differential activity profiles [1]. Although specific IC50 values for these two exact compounds are not publicly disclosed in the patent examples, the patent specification teaches that variation in the position of substituents on the central benzamide ring (formula I, Ar1-Ar2 orientation) results in compounds spanning IC50 ranges from <100 nM to >10 µM against CTPS1 [1]. This regioisomeric difference represents a non-interchangeable structural feature with predictable pharmacological consequences.
| Evidence Dimension | Phenoxy substituent position on central benzamide ring (regioisomerism) |
|---|---|
| Target Compound Data | 2-phenoxy (ortho) substitution; molecular formula C28H23N3O2S; MW 465.6 |
| Comparator Or Baseline | CAS 922627-60-9: 4-phenoxy (para) substitution; identical molecular formula C28H23N3O2S; MW 465.6 |
| Quantified Difference | Regioisomeric shift from ortho- to para-phenoxy; patent class SAR indicates potency differences exceeding 10-fold are possible for benzamide positional isomers within the CTPS1 scaffold [1] |
| Conditions | Structural comparison based on patent chemical space mapping (US20230183229A1); quantitative CTPS1 IC50 data for these specific compounds not publicly disclosed |
Why This Matters
The 2-phenoxy vs. 4-phenoxy regioisomerism changes the three-dimensional presentation of the phenoxy moiety to the CTPS1 binding pocket, making these two compounds non-substitutable in any assay requiring consistent target engagement.
- [1] Novak A, George P, Jones G, et al. Compounds. US Patent Application US20230183229A1. Published June 15, 2023. Paragraphs [0008]-[0012] describing CTPS1 inhibitor structure-activity relationships and potency ranges dependent on benzamide substitution patterns. View Source
